molecular formula C16H13FO3 B5787026 2-acetyl-4-methylphenyl 4-fluorobenzoate

2-acetyl-4-methylphenyl 4-fluorobenzoate

Cat. No. B5787026
M. Wt: 272.27 g/mol
InChI Key: RIXQBCMKXOVRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-4-methylphenyl 4-fluorobenzoate, also known as AM-2201, is a synthetic cannabinoid that was first synthesized in 2008. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research.

Mechanism of Action

2-acetyl-4-methylphenyl 4-fluorobenzoate acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation, protect neurons from damage, and modulate the immune system. It has also been shown to affect the cardiovascular system, causing changes in heart rate and blood pressure. Furthermore, it has been shown to affect the reproductive system, causing changes in hormone levels and fertility.

Advantages and Limitations for Lab Experiments

2-acetyl-4-methylphenyl 4-fluorobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also limitations to its use. It is a synthetic compound that may not reflect the effects of natural cannabinoids found in the body. Additionally, it has not been extensively studied in humans, and its safety profile is not well understood.

Future Directions

There are several future directions for research on 2-acetyl-4-methylphenyl 4-fluorobenzoate. One direction is to study its effects on the immune system in more detail, as it has been shown to modulate immune responses. Another direction is to investigate its potential as a neuroprotective agent, as it has shown promising results in protecting neurons from damage. Additionally, further research is needed to understand its safety profile and potential for use as a therapeutic agent.

Synthesis Methods

The synthesis of 2-acetyl-4-methylphenyl 4-fluorobenzoate involves the reaction of 4-fluorobenzoic acid with 2-acetyl-4-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using chromatography techniques. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

2-acetyl-4-methylphenyl 4-fluorobenzoate has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and reproductive system.

properties

IUPAC Name

(2-acetyl-4-methylphenyl) 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO3/c1-10-3-8-15(14(9-10)11(2)18)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQBCMKXOVRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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